N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanine
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Description
N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanine is a useful research compound. Its molecular formula is C16H17NO5S and its molecular weight is 335.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of β-Alanines and Derivatives : Research by Baltrushis et al. (1982) explored the synthesis of N-(4-Hydroxyphenyl)-β-alanine and its derivatives, leading to the formation of hydrazides, dihydro-, and thiodihydrouracils. These compounds were further modified to produce ureido and thioureido acids, showcasing a method for creating complex derivatives from simpler β-alanine structures (Baltrushis, Beresnevichyus, & Mitskyavichyus, 1982).
Cyclization of N-Substituted β-Alanines : Mickevičius et al. (2004) investigated the synthesis and cyclization of N-(4-Phenoxyphenyl)-β-alanines, producing dihydropyrimidinedione and 4-carboxy-2-pyrrolidinone derivatives. This study highlights the potential for creating bioactive compounds through the cyclization of N-substituted β-alanines (Mickevičius, Mickevicius, & Vaickelionienė, 2004).
Potential Biological Activities
- Inhibition of Enzymes : Clare, Scozzafava, and Supuran (2001) synthesized a series of sulfonyl amino acyl hydroxamates, including compounds with arylsulfonyl-N-2-nitrobenzyl-L-alanine, demonstrating their efficacy as bacterial collagenase inhibitors. This suggests potential applications of related compounds in developing enzyme inhibitors (Clare, Scozzafava, & Supuran, 2001).
Properties
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-12(16(18)19)17(23(2,20)21)13-8-10-15(11-9-13)22-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLREDZXXMDXOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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